OrfamideB

Description

Contextualization of Cyclic Lipopeptides (CLPs) within Microbial Metabolomics

Microbial metabolomics involves the comprehensive study of the small molecule metabolites produced by microorganisms. Within this field, CLPs are of particular interest due to their diverse structures and potent biological activities. apsnet.org CLPs are amphiphilic molecules characterized by a peptide chain, typically cyclic, linked to a fatty acid tail. apsnet.org This unique structure imparts biosurfactant properties and facilitates interactions with biological membranes. apsnet.orgsmolecule.com The structural diversity among CLPs arises from variations in the length and composition of the fatty acid tail, as well as differences in the number, type, and configuration (L- or D-isomers) of the amino acids in the peptide moiety. apsnet.org This structural variability contributes to a broad spectrum of activities, including antimicrobial effects against bacteria, fungi, and protozoa, as well as interactions with plant systems. researchgate.netapsnet.orgsmolecule.comnih.gov

CLPs are synthesized by non-ribosomal peptide synthetases (NRPSs), large multi-functional enzymes that assemble amino acids in a template-dependent manner. apsnet.orgfrontiersin.org The genes encoding these NRPSs are often found in gene clusters within the microbial genome. researchgate.net Research into microbial metabolomics, particularly focusing on CLPs, is crucial for discovering new natural products with potential applications in various fields, including agriculture and biotechnology. researchgate.netsmolecule.com

Historical Perspective on OrfamideB Discovery and Initial Characterization

The orfamide family of cyclic lipopeptides was initially discovered in the biocontrol strain Pseudomonas protegens Pf-5 using a genomisotopic approach, a method combining genomic analysis and isotope-guided fractionation to identify products of orphan biosynthetic gene clusters. frontiersin.orgresearchgate.nettoku-e.comrhizoclip.be Orfamide A was the first member of this family to be fully characterized from P. protegens Pf-5. frontiersin.orgrhizoclip.be

Orfamide B was subsequently identified in related Pseudomonas strains, specifically Pseudomonas sp. CMR5c and CMR12a, which were isolated from cocoyam roots. nih.govfrontiersin.org Initial characterization of orfamide B, along with other orfamide homologs like orfamide F and G, involved techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis to determine their chemical structures. frontiersin.orgnih.gov Studies comparing the orfamide profiles of different Pseudomonas strains helped in the discovery and identification of these related compounds. frontiersin.orgresearchgate.net

Fundamental Significance of this compound in Microbial Natural Product Chemistry and Chemical Biology

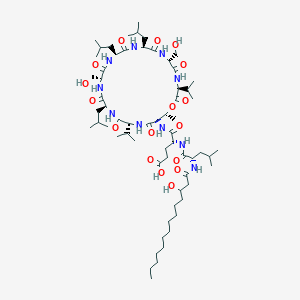

Orfamide B holds fundamental significance in microbial natural product chemistry and chemical biology due to its structural characteristics and biological activities. As a cyclic lipopeptide, it exemplifies the diverse chemical scaffolds produced by microorganisms through non-ribosomal synthesis. apsnet.orgsmolecule.com Its structure, consisting of a cyclic peptide backbone of ten amino acids linked to a fatty acid tail (specifically, a 3-hydroxytetradecanoic acid tail), contributes to its amphiphilic nature and biological functions. smolecule.comfrontiersin.org

The study of orfamide B and its analogs provides insights into the biosynthesis of CLPs by NRPS enzymes and the genetic basis for their structural diversity. apsnet.orgfrontiersin.org Minor differences in amino acid sequence or fatty acid chain length, such as the single amino acid difference between orfamide A (Valine at position 4) and orfamide B (Isoleucine at position 4), can influence their biological activities. frontiersin.orgresearchgate.net

From a chemical biology perspective, orfamide B serves as a probe to investigate microbial interactions and their impact on other organisms. Its demonstrated activities, such as effects on fungal growth, oomycete zoospore lysis, and bacterial motility, highlight its role in the complex chemical ecology of microbial communities, particularly in the rhizosphere. smolecule.comnih.govfrontiersin.org Research into the mechanisms of action of orfamide B, including its interaction with cellular membranes and potential modulation of signaling pathways, contributes to understanding the molecular basis of microbial antagonism and communication. smolecule.com

Detailed research findings regarding Orfamide B include its production by specific Pseudomonas strains like Pseudomonas sp. CMR12a and CMR5c. nih.govfrontiersin.org Structural analysis has confirmed its molecular formula as C63H112N10O17 and a molecular weight of approximately 1281.6 g/mol . scbt.comusbio.net Orfamide B has been shown to suppress the mycelial growth of Rhizoctonia solani and induce increased hyphal branching. nih.govfrontiersin.org It also exhibits zoospore lysis activity against oomycetes like Phytophthora and Pythium. frontiersin.orgnih.gov

The following table summarizes some key data points for Orfamide B:

| Property | Value | Source Index |

| Molecular Formula | C63H112N10O17 | scbt.comusbio.net |

| Molecular Weight | ~1281.6 g/mol | scbt.comusbio.net |

| Producing Organisms | Pseudomonas sp. CMR12a, Pseudomonas sp. CMR5c, Pseudomonas fluorescens | smolecule.comnih.govfrontiersin.orgtoku-e.comscbt.com |

| Fatty Acid Tail | 3-hydroxytetradecanoic acid (C14) | frontiersin.org |

| Peptide Chain Length | 10 amino acids | frontiersin.org |

(Note: This table is presented for informational purposes and is intended to represent how data could be displayed in an interactive format, potentially allowing for sorting or filtering based on properties.)

The study of Orfamide B contributes to the broader understanding of cyclic lipopeptides as significant natural products with diverse biological functions, paving the way for potential applications in various biotechnological and agricultural contexts. researchgate.netsmolecule.com

Propriétés

IUPAC Name |

(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25R)-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H112N10O17/c1-15-16-17-18-19-20-21-22-23-24-41(76)31-49(77)64-43(27-34(2)3)55(81)65-42(25-26-50(78)79)54(80)73-53-40(14)90-63(89)52(39(12)13)72-60(86)48(33-75)70-57(83)45(29-36(6)7)66-56(82)44(28-35(4)5)67-59(85)47(32-74)69-58(84)46(30-37(8)9)68-61(87)51(38(10)11)71-62(53)88/h34-48,51-53,74-76H,15-33H2,1-14H3,(H,64,77)(H,65,81)(H,66,82)(H,67,85)(H,68,87)(H,69,84)(H,70,83)(H,71,88)(H,72,86)(H,73,80)(H,78,79)/t40-,41?,42-,43+,44+,45+,46+,47-,48-,51-,52+,53-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMIEPCWEZBKGP-YBDOJXGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H112N10O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1281.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Chemoenzymatic Assembly

Non-Ribosomal Peptide Synthetase (NRPS) Mediated Biogenesis of OrfamideB

Non-ribosomal peptide synthesis is a highly modular process that allows for the assembly of complex peptide structures independently of the ribosome. The NRPS machinery for Orfamide B precisely selects, activates, and ligates specific amino acids and a fatty acid to form the final cyclic lipopeptide structure.

Modular Organization and Enzymatic Domains of this compound Synthetases

The Orfamide B synthetase is a multi-enzyme complex typically encoded by three large genes: ofaA, ofaB, and ofaC. nih.govnih.gov These genes encode large proteins that are organized into modules. Each module is generally responsible for the incorporation of one specific amino acid into the growing peptide chain. A typical NRPS module contains several key enzymatic domains:

Adenylation (A) domain: Selects and activates a specific amino acid or a fatty acid by adenylation. researchgate.net

Thiolation (T) domain (also known as peptidyl carrier protein, PCP): Covalently binds the activated amino acid or fatty acid via a thioester linkage to a 4'-phosphopantetheine (B1211885) prosthetic group.

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid attached to the T domain of the current module and the growing peptide chain attached to the T domain of the preceding module.

In the case of Orfamide B, which is a lipodecapeptide containing 10 amino acids and a lipid tail, the synthetase system contains ten modules responsible for peptide elongation. nih.govmdpi.com The first module typically includes an N-acyl domain, which is a modified C domain involved in attaching the fatty acid starter unit to the first amino acid. mdpi.com While Orfamide B contains five amino acids in the D-configuration, the Orfamide NRPS system has been reported to contain six dual C/epimerization (E) domains, suggesting a potentially more complex mechanism for epimerization than initially anticipated. mdpi.com Two terminal thioesterase (TE) domains are found at the C-terminus of the final NRPS protein (OfaC), which are crucial for the release and cyclization of the lipopeptide product. nih.govmdpi.com

A simplified representation of the modular organization can be illustrated as follows:

| Gene | Protein | Number of Modules | Incorporated Substrates (Order) | Key Domains Present |

| ofaA | OfaA | 2 | Fatty Acid, Amino Acid 1 | N-acyl, A, T, C, A, T |

| ofaB | OfaB | 4 | Amino Acids 2-5 | C, A, T (repeated 4 times) |

| ofaC | OfaC | 4 | Amino Acids 6-9 | C, A, T (repeated 4 times), C, A, T, TE (repeated 2 times) |

Note: This table provides a general overview; the precise order and types of amino acids incorporated are determined by the specificity of the A domains within each module.

Role of Substrate Specificity and Recognition in Peptide Elongation

The specificity of the NRPS system for its substrates is primarily determined by the Adenylation (A) domains. Each A domain contains a binding pocket that recognizes and binds a specific amino acid or, in the case of the initial module, a fatty acid. The sequence within the A domain's binding pocket dictates which substrate is selected and activated. This precise recognition mechanism ensures the correct sequence of amino acids in the peptide chain.

For Orfamide B, the A domains within the OfaA, OfaB, and OfaC proteins sequentially recruit and activate the constituent amino acids and the β-hydroxy fatty acid. While the specific sequence of amino acids in Orfamide B is known (e.g., Orfamide A contains a sequence of 10 amino acids linked to a β-hydroxytetradecanoic acid tail researchgate.netfrontiersin.orgcaymanchem.com), detailed studies on the substrate specificity of each individual A domain within the Orfamide B synthetase are essential to fully understand the precise order of incorporation and the mechanisms that allow for variations observed in different orfamide congeners. Some Pseudomonas strains can produce variants of lipopeptides by incorporating a similar amino acid at a certain position, suggesting some level of relaxed substrate specificity in certain A domains. plos.org

Lipidic Tail Incorporation and Cyclization Mechanisms

The biosynthesis of Orfamide B initiates with the incorporation of a β-hydroxy fatty acid, typically a β-hydroxydodecanoic or β-hydroxytetradecanoic acid, by the first module of the NRPS system. frontiersin.orgscriptiebank.be The N-acyl domain within the first module of OfaA is responsible for attaching this fatty acid to the N-terminus of the first amino acid. mdpi.com

Following the sequential addition of the ten amino acids by the modular NRPS assembly line, the linear lipopeptide chain is complete and remains attached to the terminal T domain of OfaC. The release and cyclization of the lipopeptide are catalyzed by the thioesterase (TE) domains located at the C-terminus of OfaC. nih.govmdpi.com These TE domains can facilitate either hydrolysis, releasing a linear lipopeptide, or intramolecular transesterification (or lactonization), leading to the formation of the cyclic structure. In the case of Orfamide B, the TE domains catalyze the formation of a macrocycle by forming an ester bond between the carboxyl group of the C-terminal amino acid and the hydroxyl group of the β-hydroxy fatty acid, resulting in a cyclic lipopeptide structure. The presence of two TE domains in Orfamide synthetases, similar to other Pseudomonas NRPSs, suggests a potential for complex termination mechanisms or substrate processing. nih.govmdpi.com

Biosynthetic Gene Cluster (BGC) Architecture and Organization

The genes encoding the Orfamide B NRPS and associated proteins are organized into a biosynthetic gene cluster (BGC) on the bacterial chromosome.

Genomic Localization and Structural Features of the this compound BGC

The Orfamide B BGC has been identified and characterized in several Pseudomonas species, including Pseudomonas sp. CMR12a. nih.govfrontiersin.orgsecondarymetabolites.org The core of the BGC consists of the ofaA, ofaB, and ofaC genes, which are typically linked and transcribed as a polycistronic operon. nih.govsecondarymetabolites.org In Pseudomonas sp. CMR12a, the orfamide biosynthesis genes ofaA, ofaB, and ofaC are linked. nih.gov Genes putatively involved in orfamide secretion, such as macA and macB-like genes, are often located downstream of the ofaC gene. nih.gov Regulatory genes, such as LuxR-type transcriptional regulators (ofaR1 and ofaR2), can be found flanking the structural genes, influencing the expression of the BGC. nih.gov

The size of the Orfamide B BGC in Pseudomonas sp. CMR12a is approximately 45 kb. secondarymetabolites.org Analysis of the BGC reveals the presence of the core NRPS genes along with other genes potentially involved in fatty acid biosynthesis or modification, transport, and regulation. secondarymetabolites.org

A representative structural organization of the Orfamide B BGC in Pseudomonas sp. CMR12a includes:

| Gene Name | Putative Function |

| ofaR1 | LuxR-type transcriptional regulator (upstream) |

| ofaA | Orfamide synthetase subunit A (NRPS) |

| ofaB | Orfamide synthetase subunit B (NRPS) |

| ofaC | Orfamide synthetase subunit C (NRPS) with TE domains |

| macA | Putative transport protein (downstream) |

| macB | Putative transport protein (downstream) |

| ofaR2 | LuxR-type transcriptional regulator (downstream) |

| Other genes | Involved in fatty acid metabolism, regulation, etc. |

Note: The specific arrangement and presence of accessory genes can vary between strains.

Comparative Analysis of this compound BGCs Across Diverse Microorganisms

Comparative genomic analysis of orfamide BGCs across different Pseudomonas species, including P. protegens isolates and Pseudomonas sp. CMR12a, reveals both conserved and variable features. nih.govfrontiersin.org The core NRPS genes (ofaA, ofaB, ofaC) show high similarity among orfamide-producing strains, reflecting the conserved nature of the peptide backbone synthesis machinery. nih.gov However, variations exist, particularly in the flanking regions of the BGCs. frontiersin.org For instance, while macA- and macB-like genes are commonly found downstream of ofaC, the presence of a nodT-like gene, also potentially involved in transport, varies among strains. nih.gov

Phylogenetic analysis based on core housekeeping genes like rpoD and * gyrB* can group orfamide-producing Pseudomonas strains, and this grouping often correlates with similarities observed in their orfamide BGCs and the specific orfamide congeners they produce. frontiersin.org For example, P. protegens isolates tend to produce Orfamide A, while Pseudomonas sp. CMR12a and related strains primarily produce Orfamide B. nih.gov These variations in produced orfamides can be attributed to subtle differences in the substrate specificity of the A domains or variations in the lipid tailoring enzymes encoded within the BGC. Comparative analysis of BGCs provides insights into the evolutionary history of orfamide biosynthesis and the genetic basis for the structural diversity observed within the orfamide family.

Evolutionary Trajectories of this compound Biosynthetic Pathways

The presence of orfamide BGCs in different Pseudomonas species suggests an evolutionary history involving gene acquisition and diversification. Biosynthetic gene clusters for specialized metabolites in bacteria, like those for orfamides, are often located in dynamic genomic regions and can be subject to horizontal gene transfer, gene duplication, and rearrangement.

While specific detailed studies on the evolutionary trajectory solely of the this compound biosynthetic pathway are limited in the provided search results, research on the evolution of other bacterial and plant BGCs provides a framework for understanding how these pathways can evolve. For example, studies on the evolution of biosynthetic gene clusters for phytoalexins in rice indicate that these clusters can evolve through mechanisms involving gene clustering, duplication, neo-functionalization, and relocation, sometimes mediated by transposable elements. nih.govbiorxiv.org Similarly, the evolution of isoprenoid biosynthesis pathways in archaea highlights the role of gene transfer and diversification of key enzymes. osti.gov The presence of similar orfamide synthases and flanking regions in different Pseudomonas species implies a shared ancestry of these BGCs, with variations likely arising through these evolutionary mechanisms, leading to the production of different orfamide variants like Orfamide A, B, and G. frontiersin.org

Chemoenzymatic Synthesis Approaches and Biosynthetic Engineering Strategies

Chemoenzymatic synthesis combines chemical and enzymatic steps to produce target molecules, offering advantages in terms of specificity and sustainability. nih.gov Biosynthetic engineering, on the other hand, involves manipulating biological systems, such as microbial hosts, to produce desired compounds or novel analogs. rsc.org These approaches can be applied to the production and diversification of this compound.

Rational Design for Analog Generation via Enzymatic Modifications

Rational design in enzyme engineering involves using knowledge of protein structure and function to predict and introduce specific mutations that alter enzyme properties. nih.govfrontiersin.orgnih.gov This approach, often combined with site-directed mutagenesis, can be used to modify the enzymes within the this compound biosynthetic pathway (the NRPS modules) to generate novel orfamide analogs. nih.govfrontiersin.org

By understanding the specific domains and active sites within the this compound NRPS responsible for substrate recognition, activation, and peptide bond formation, researchers can rationally design modifications to:

Introduce different amino acids into the peptide sequence.

Alter the length or structure of the fatty acid attached.

Influence the cyclization pattern.

While directed evolution is another powerful enzyme engineering strategy involving random mutagenesis and screening, rational design offers a more targeted approach when structural and mechanistic information is available. nih.govfrontiersin.orgnih.gov The increasing availability of protein structures and computational tools enhances the potential of rational design in tailoring enzyme specificity and activity for the production of desired natural product analogs. nih.govfrontiersin.org Although specific examples of rational design applied directly to this compound biosynthesis are not detailed in the search results, the principles of rational design have been successfully applied to engineer other enzymes involved in natural product biosynthesis, such as polyketide synthases and coenzyme A ligases, to produce unnatural products and expand chemical diversity. nih.gov

Biological Activities and Molecular Mechanisms

Antagonistic Interactions with Fungal Microorganisms

Orfamide B exhibits significant antifungal properties, contributing to its potential as a biocontrol agent against plant diseases. smolecule.com

Inhibition of Mycelial Growth and Spore Germination

Orfamide B has been shown to suppress the mycelial growth of certain fungal pathogens. Previous research indicated that orfamide B suppressed the mycelial growth of Rhizoctonia solani AG 4-HGI at a concentration of 100 μM. frontiersin.org However, contrasting results were obtained for the same pathogen when using the agar (B569324) diffusion assay method. mdpi.com

While orfamides in general have been reported to affect fungal sporulation, studies specifically on orfamide B's effect on spore germination of Magnaporthe oryzae showed no significant antagonistic effect at 50 μM, with germination rates comparable to control treatments. frontiersin.org

Morphological Alterations in Fungal Hyphae (e.g., lysis, vacuolization, branching)

Orfamide B can induce morphological changes in fungal hyphae. At a concentration of 100 μM, orfamide B caused increased hyphal branching in R. solani AG 4-HGI. frontiersin.org Orfamide B also increased hyphal branching of R. solani AG2-1. mdpi.com

Orfamides, including orfamide B, are involved in the lysis of oomycete zoospores. nih.govfrontiersin.org At concentrations of 25 μM or higher, orfamides A, B, and G caused zoospore lysis of Pythium ultimum and Phytophthora porri CBS 127099 within 55–70 seconds. frontiersin.orgmdpi.com

Spectrum of Antifungal Activity Against Phytopathogens

Orfamide B has demonstrated activity against a spectrum of fungal and oomycete plant pathogens. It has been shown to be equally active as orfamide A and G against Magnaporthe oryzae on rice and Rhizoctonia solani AG 4-HGI in in vitro assays. frontiersin.orgnih.gov Orfamides, including orfamide B, also caused zoospore lysis of Phytophthora and Pythium species. frontiersin.orgnih.gov Furthermore, orfamides have been shown to decrease blast severity in rice plants by blocking appressorium formation in M. oryzae. frontiersin.orgnih.gov Orfamide B, produced by Pseudomonas sp. CMR12a, can affect the hyphal growth of Rhizoctonia solani. nih.gov Soil assays with orfamide biosynthesis mutants revealed that orfamides, including orfamide B, work in conjunction with other compounds to suppress root rot caused by R. solani in bean plants and damping-off of Chinese cabbage caused by R. solani AG2-1, as well as Pythium root rot of cocoyams. mdpi.com

Modulatory Effects on Bacterial Physiology

Orfamide B also plays a role in modulating bacterial physiology, particularly concerning motility and biofilm formation.

Influence on Biofilm Formation and Dispersal

Cyclic lipopeptides produced by Pseudomonas species can influence bacterial biofilm formation, with the outcome depending on the specific type of CLP. Orfamide B appears to inhibit the formation of biofilms by its producing strains. nih.gov Studies using CLP biosynthesis mutants of Pseudomonas CMR12a showed that orfamide B, among other orfamides, appears to inhibit biofilm formation of the producing strain. nih.gov

Regulation of Bacterial Motility (e.g., swarming behavior)

Orfamides are important determinants for bacterial surface motility, specifically swarming behavior. nih.govasm.org Swarming motility is a coordinated movement of bacteria over solid surfaces, often involving the differentiation of cells and the production of surfactants. mdpi.com Orfamide production is required for the swarming ability of Pseudomonas sp. CMR12a. researchgate.net Orfamides appeared indispensable for swarming in Pseudomonas sp. CMR12a, while mutants deficient in sessilin production showed reduced biofilm formation but enhanced swarming motility. nih.gov Chemical complementation experiments with soft agar plates amended with orfamide B restored the swarming phenotype in orfamide-deficient mutants of Pseudomonas sp. strain CMR5c in a dose-dependent manner. frontiersin.org The presence of other cyclic lipopeptides, such as sessilins, can interfere with swarming by potentially hampering the release of orfamides or causing their co-precipitation. nih.gov

Interbacterial Communication and Quorum Sensing Modulation

Orfamides, including Orfamide B, play a role in the interbacterial interactions of their producing strains. Studies have indicated that orfamides determine the swarming motility of parental Pseudomonas strains, and their production is regulated by luxR type regulators scbt.com. LuxR-type regulators are commonly involved in quorum sensing, a system bacteria use for cell-to-cell communication based on population density. This suggests that Orfamide B production and its influence on motility may be modulated by quorum sensing mechanisms scbt.com. Secondary metabolites, such as orfamides, have been extensively studied for their roles in interbacterial communication, including effects on motility, niche colonization, and signaling. The coregulation of orfamide and sessilin biosynthesis by LuxR-type regulators and the GacA/GacS system in Pseudomonas sp. CMR12a further highlights the involvement of complex regulatory networks, potentially including quorum sensing, in controlling the production of these lipopeptides.

Elucidation of Molecular Mechanisms of Action

The mechanism of action of Orfamide B, like other cyclic lipopeptides, is closely linked to its interaction with cellular membranes caymanchem.com.

Cellular Targets and Receptor Interactions

The primary target of cyclic lipopeptides, including orfamides, is generally considered to be the cellular membrane. Orfamide B has been shown to disrupt cellular membranes caymanchem.com. While the specific receptor interactions for Orfamide B are not as extensively documented as for some other cyclic lipopeptides, research on orfamide A, a closely related analog, suggests that it can target a Ca2+ channel in the plasma membrane of target organisms, such as microalgae. Given the structural similarities within the orfamide family, it is plausible that Orfamide B may share similar cellular targets or interaction mechanisms involving membrane components scbt.com.

Perturbations of Cellular Membranes and Permeability

Orfamide B is known to disrupt cellular membranes caymanchem.com. Cyclic lipopeptides are widely believed to exert their antimicrobial activity by causing membrane permeabilization, potentially through the formation of pores. This disruption can lead to the leakage of essential intracellular contents and ultimately cell death. Studies on orfamide A have shown that it can induce a cytosolic Ca2+ increase that requires influx from outside the cell, notably without causing significant general permeabilization of the plasma membrane at the concentrations tested. This suggests a more specific interaction, possibly through targeted channel modulation, rather than a widespread lytic effect.

Intracellular Signaling Pathway Crosstalk

Orfamides A and B have been described as molecules that can interfere with eukaryotic signaling pathways. Specifically, they have been shown to interfere with intracellular Ca2+ homeostasis, leading to physiological responses in target organisms such as the deflagellation of microalgae caymanchem.com. The distinct response observed with orfamide B compared to orfamide A, despite their close structural similarity, might indicate that Orfamide B triggers a different signaling pathway or interacts with components in a subtly different manner. This highlights the potential for cyclic lipopeptides to modulate cellular signaling, and the subtle structural variations within the family can lead to differentiated effects on these pathways. The concept of crosstalk between intracellular signaling pathways is well-established, where multiple signals are integrated to produce a cellular response. Orfamides appear to participate in this complex interplay by modulating specific signaling events, such as calcium influx.

Mechanistic Differentiation from Other Cyclic Lipopeptides

While many cyclic lipopeptides share the general mechanism of membrane interaction and perturbation, there are differences in their specific targets and the downstream effects they elicit. Orfamide B's mechanism involves the disruption of cellular membranes and the inhibition of spore germination in certain fungi caymanchem.com. Comparisons with other orfamides, such as orfamide A and orfamide G, which differ by only a single amino acid or the length of the fatty acid tail, reveal both shared and potentially distinct activities scbt.com. Although orfamides A, B, and G showed equal activity against certain plant pathogens and caused zoospore lysis, the distinct impact of orfamide B on intracellular calcium signaling compared to orfamide A suggests potential differences in their precise molecular targets or the pathways they influence scbt.com. The D/L-configuration of amino acids in cyclic lipopeptides has been shown in other families to modulate membrane partitioning and perturbation potential, suggesting that subtle structural differences can lead to variations in mechanistic activity.

Structure-Function Relationship Studies

Structure-function relationship studies on orfamides aim to understand how variations in their chemical structure influence their biological activities. Orfamide B and orfamide G, which share the same amino acid sequence but differ in the length of their fatty acid tail, have been compared in terms of their biological activities against plant pathogens and their ability to lyse oomycete zoospores scbt.com. These studies have shown that despite the difference in fatty acid tail length, they can exhibit similar levels of activity in certain bioassays scbt.com.

Another key structural comparison involves Orfamide B and Orfamide A, which differ by a single amino acid substitution (isoleucine in Orfamide B instead of valine in Orfamide A) scbt.com. While they demonstrate equal activity against some pathogens and in zoospore lysis assays scbt.com, the observed difference in their impact on intracellular calcium signaling in microalgae suggests that this single amino acid change can lead to a differential interaction with cellular targets or signaling pathways.

Site-Directed Mutagenesis and Chemical Modification Approaches for Functional Mapping

Site-directed mutagenesis has been employed in Pseudomonas strains producing orfamides to understand the genetic basis of their biosynthesis and the role of regulatory genes. For instance, site-directed deletion of targeted genes in Pseudomonas sp. strain CMR5c, the producer of Orfamide B, has been conducted using techniques like allelic replacement. frontiersin.orgresearchgate.netnih.gov These studies have focused on the nonribosomal peptide synthetase (NRPS) genes (ofaA, ofaB, ofaC) responsible for synthesizing the peptide chain and regulatory genes like luxR-type regulators (ofaR1 and ofaR2) that control orfamide production. frontiersin.orgresearchgate.netnih.govconicet.gov.ar

Mutagenesis of the orfamide biosynthesis genes (ofa) in Pseudomonas sp. strain CMR5c resulted in mutants deficient in orfamide production. researchgate.net Chemical complementation of these mutants with Orfamide B restored phenotypes associated with orfamide production, such as swarming motility, demonstrating the functional role of the compound and confirming that the mutated genes were indeed responsible for its biosynthesis. frontiersin.orgresearchgate.net Studies on regulatory gene mutants (luxR-type regulators) have also shown their impact on orfamide production levels, highlighting the genetic control over the amount of orfamide produced, which in turn can affect observed biological activities. frontiersin.orgresearchgate.netnih.gov

While the provided information details genetic modifications affecting orfamide biosynthesis, direct site-directed mutagenesis to alter specific amino acid residues within the Orfamide B peptide sequence and then testing the activity of these modified orfamides is not explicitly described. However, the comparison of naturally occurring orfamide variants like Orfamide A (single amino acid difference) and Orfamide G (fatty acid length difference) serves as a form of natural "mutagenesis" that allows for structure-activity correlation. frontiersin.orgnih.gov

Chemical modification approaches, such as semi-synthesis, have been used for other lipopeptides to generate analogs for structure-activity relationship studies. researchgate.net These methods allow for targeted alterations to specific parts of the molecule, such as the fatty acid chain or specific amino acid residues, to systematically evaluate their contribution to biological activity. While mentioned in the context of generating analogs for structure-activity studies for the orfamide group generally , specific detailed findings on chemical modifications of Orfamide B and their functional mapping were not prominently featured in the provided search results. Research on other cyclic lipopeptides, however, illustrates how chemical modifications, such as altering lipid chain length, can impact membrane interaction and antimicrobial activity. researchgate.net

The study comparing Orfamide B and Orfamide G provides some data on the effect of fatty acid chain length on activity against specific pathogens and zoospore lysis. frontiersin.org

Here is a summary of comparative activities of Orfamide A, B, and G based on the provided information:

| Compound | Amino Acid at Position 4 | Fatty Acid Chain | Activity vs. R. solani (Hyphal Branching at 100 μM) | Activity vs. Pythium ultimum / Phytophthora porri (Zoospore Lysis ≥ 25 μM) | Activity vs. Magnaporthe oryzae (Rice Blast Severity) |

| Orfamide A | Valine | C14 | Equally active frontiersin.org | Equally active frontiersin.org | Equally active frontiersin.org |

| Orfamide B | Isoleucine | C14 | Equally active frontiersin.org | Equally active frontiersin.org | Equally active frontiersin.org |

| Orfamide G | Isoleucine | C16 | Equally active frontiersin.org | Equally active frontiersin.org | Equally active frontiersin.org |

Note: "Equally active" indicates comparable efficacy among the tested orfamides at the specified concentrations based on the provided research findings. frontiersin.org

Ecological Context and Environmental Significance

Role in Rhizosphere Ecology and Plant-Microbe Interactions

The rhizosphere, the soil region influenced by plant roots, is a highly competitive environment where complex interactions between plants, microbes, and pathogens occur. ugent.be Pseudomonas species, including those producing orfamide B, are common inhabitants of the rhizosphere and are known for their ability to colonize plant roots and engage in these interactions. mdpi.comresearchgate.netresearchgate.net

Orfamide B contributes to the ability of Pseudomonas strains to thrive in the rhizosphere. As a biosurfactant, it can influence bacterial motility, specifically swarming motility, which is important for colonization and spread along root surfaces. frontiersin.orgresearchgate.netnih.govfrontiersin.org While some CLPs promote biofilm formation, orfamide B appears to inhibit it in its producing strains. nih.gov This suggests a nuanced role in surface colonization strategies, potentially favoring motility over stable biofilm structures in certain conditions.

Furthermore, orfamide B is involved in the interactions between Pseudomonas and plants. It can act as a signaling molecule within ecological networks. smolecule.com Studies have shown that orfamide production in Pseudomonas protegens can promote rhizospheric colonization and influence the composition of bacterial communities on plant roots. researchgate.netresearchgate.net

Contribution to Natural Soil Suppressiveness Against Soil-borne Pathogens

Orfamide B is a key factor in the natural suppressiveness of certain soils against soil-borne plant pathogens. This suppressiveness is the ability of a soil to inhibit the growth or activity of pathogens, often due to the presence of beneficial microorganisms and their secondary metabolites. mdpi.comresearchgate.net

Orfamide B exhibits significant antifungal and anti-oomycete properties, making it effective against a range of plant pathogens. smolecule.comfrontiersin.orgnih.gov Research has demonstrated its ability to inhibit the growth of fungi such as Rhizoctonia solani and Magnaporthe oryzae. smolecule.comfrontiersin.orgnih.gov It can cause hyphal branching and distortion in R. solani. mdpi.com Additionally, orfamide B can induce lysis of zoospores from oomycete pathogens like Pythium ultimum and Phytophthora porri at concentrations of 25 µM or higher. frontiersin.orgnih.govmdpi.comresearchgate.netfrontiersin.org This lytic activity is a crucial mechanism for controlling diseases caused by these pathogens.

Soil assays using orfamide biosynthesis mutants have revealed that orfamide B, produced by P. sessiligenes CMR12a, works synergistically with other antimicrobial compounds like phenazines and sessilins to suppress diseases such as R. solani-mediated root rot in bean and damping-off in Chinese cabbage caused by R. solani. frontiersin.orgmdpi.com It also contributes to the control of Pythium root rot in cocoyams. mdpi.com This highlights that the suppressive effect is often a result of the combined action of multiple metabolites produced by the biocontrol strain.

Interactions with Indigenous Microbial Communities in Environmental Niches

Orfamide B influences the interactions between producing Pseudomonas strains and other microorganisms within environmental niches, particularly in the rhizosphere and bulk soil. These interactions can be competitive or cooperative.

In competitive interactions, the antimicrobial activity of orfamide B can help the producing Pseudomonas strains compete with other bacteria and fungi for resources and space. nih.gov However, other community members can also impact the effectiveness of orfamide B. Studies have shown that some bacteria, such as Rhodococcus globerulus and Stenotrophomonas indicatrix, can inactivate and degrade orfamide A (and similarly, likely orfamide B) through hydrolysis, which can reduce its impact on otherwise sensitive community members. nih.gov This suggests that the outcome of interactions is dependent on the specific microbial community composition.

Orfamide-producing P. protegens strains have been observed to interact in an amensal manner with other bacteria like bananamide-producing P. botevensis. ugent.be This indicates that orfamide production can negatively affect the growth or activity of competing microbes.

Furthermore, the degradation of CLPs like orfamide B by other microorganisms, such as Streptomyces venezuelae, can release free amino and fatty acids, which can then be utilized by the degrading organisms for growth. nih.gov This suggests a potential role for CLPs as "public goods" that can fuel the metabolism of other members within the microbial community, highlighting a complex interplay of competition and resource sharing.

Biogeochemical Cycling Modulation

While the direct impact of orfamide B on major biogeochemical cycles like the carbon or nitrogen cycle is not extensively documented, its influence on microbial communities and their activities can indirectly modulate these processes. Biogeochemical cycles involve the movement and transformation of elements mediated by biological, geological, and chemical processes, with microorganisms playing a critical role. wikipedia.orgfrontiersin.org

Orfamide B's role in shaping the composition and activity of microbial communities in the rhizosphere and soil can indirectly affect nutrient cycling. For instance, by suppressing certain plant pathogens or influencing the growth of other bacteria and fungi, orfamide B can alter the dynamics of organic matter decomposition, nutrient mineralization, and the cycling of elements like carbon, nitrogen, and phosphorus within the soil. wikipedia.org

The biosurfactant properties of orfamide B can also potentially influence the availability and transport of nutrients and other compounds in the soil by altering surface tension and wettability. smolecule.comfrontiersin.org This could indirectly impact microbial metabolism and plant nutrient uptake.

Additionally, the degradation of orfamide B by other microbes, which releases amino and fatty acids, directly contributes to the cycling of carbon and nitrogen within the microbial community. nih.gov

Adaptive Advantages Conferred to Producing Organisms

The production of orfamide B provides several adaptive advantages to the Pseudomonas strains that synthesize it, enhancing their survival and competitiveness in diverse environmental niches.

A primary advantage is the enhanced ability to compete with plant pathogens and other microorganisms through its antimicrobial properties. nih.gov This allows the producing strains to protect their ecological niche and access resources that might otherwise be consumed by competitors. The synergistic activity of orfamide B with other antimicrobials further strengthens this competitive edge. frontiersin.orgmdpi.com

Orfamide B's role in bacterial motility, particularly swarming, facilitates the colonization of surfaces like plant roots, enabling the producing bacteria to establish themselves in favorable environments and interact closely with host plants. frontiersin.orgresearchgate.netnih.govfrontiersin.org

Furthermore, the ability to produce such a potent secondary metabolite can be a key trait for Pseudomonas strains used as biocontrol agents in sustainable agriculture, providing them with a natural mechanism to suppress plant diseases and promote plant health. smolecule.comresearchgate.net

Genetic and Regulatory Frameworks of Orfamideb Production

Transcriptional Regulation of the OrfamideB Biosynthetic Gene Cluster

Transcriptional regulation is a primary control point for gene expression, determining when and how much mRNA is produced from a gene or gene cluster. khanacademy.orgsavemyexams.com In the case of this compound, this level of control is crucial for modulating its production.

Identification and Characterization of Promoters and Regulatory Elements

The initiation of transcription is controlled by promoter regions, which are specific DNA sequences located upstream of the coding region of a gene or operon. savemyexams.com These promoters serve as binding sites for RNA polymerase and transcription factors. savemyexams.com Regulatory elements, such as operators, enhancers, and silencers, further modulate the efficiency of transcription by interacting with regulatory proteins. khanacademy.org The identification and characterization of these elements within the this compound biosynthetic gene cluster are essential for understanding how its transcription is initiated and controlled. While specific details on the characterized promoters and regulatory elements directly governing the this compound cluster were not extensively detailed in the search results, research on other bacterial secondary metabolite gene clusters indicates the presence of such elements that respond to various signals. For instance, studies on Streptomyces antibiotic biosynthesis highlight that gene clusters typically include regulatory genes (cluster-situated regulators) that connect to broader regulatory systems, monitoring factors like physiology, development, population density, and environment to determine antibiotic production levels. nih.gov

Environmental and Nutritional Signal Transduction Pathways

Environmental and nutritional conditions significantly influence the production of specialized metabolites like this compound in bacteria. Signal transduction pathways play a critical role in relaying information about these external cues to the transcriptional machinery. nih.govnih.govnutrition.org Bacteria can sense changes in their environment, such as nutrient availability, temperature, and the presence of other organisms, and translate these signals into altered gene expression profiles. nih.govfao.org For example, nutrient supply and stress are known exogenous signals that can trigger changes in gene expression through translational control mechanisms. nih.gov While specific pathways directly linking environmental and nutritional signals to this compound production were not explicitly detailed, it is established that nutrient availability and environmental factors can impact the epigenome and gene expression in organisms. nih.govnih.gov This suggests that similar mechanisms are likely involved in regulating the this compound biosynthetic gene cluster in response to its ecological niche.

Role of Global Regulatory Systems (e.g., LuxR family regulators)

Global regulatory systems integrate signals from various sources to coordinate the expression of numerous genes, including those involved in secondary metabolism. LuxR family regulators are a well-studied class of transcriptional regulators found in bacteria, often involved in quorum sensing, a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. biorxiv.orgfrontiersin.org LuxR-type proteins typically contain a DNA-binding helix-turn-helix (HTH) domain and can act as transcriptional activators or repressors by binding to specific DNA sequences. ebi.ac.uk While LuxR family regulators are known to control a wide variety of activities in various biological processes, including antibiotic production in some bacteria, their specific role in the transcriptional regulation of the this compound biosynthetic gene cluster would require direct experimental evidence. ebi.ac.uknih.gov However, given their widespread involvement in regulating secondary metabolism and responses to environmental cues, it is plausible that LuxR family regulators or other global regulatory systems contribute to controlling this compound production. Some LuxR family regulators are part of two-component sensory transduction systems, activated by phosphorylation, while others are activated by binding to signaling molecules like N-acyl homoserine lactones (AHLs). ebi.ac.uk

Post-Transcriptional and Translational Control Mechanisms

Beyond transcriptional regulation, gene expression can also be controlled at the post-transcriptional and translational levels. Post-transcriptional regulation involves the control of gene expression at the RNA level after transcription has occurred. wikipedia.org This can include processes like RNA processing, stability, localization, and degradation, often mediated by RNA-binding proteins. wikipedia.org Translational control regulates the synthesis of proteins from mRNA and is crucial for fine-tuning protein levels in response to cellular needs and environmental changes. nih.govnumberanalytics.com It involves various factors, including microRNAs, RNA-binding proteins, and translation initiation factors, and can be regulated at the initiation, elongation, and termination stages of protein synthesis. numberanalytics.comucl.ac.uk While the search results did not provide specific details on post-transcriptional or translational control mechanisms directly affecting this compound biosynthesis, these mechanisms are fundamental to gene regulation in bacteria and could play a role in modulating the final output of this compound. Translational control, for instance, is particularly important for rapid regulation of protein levels in response to stress or environmental changes. nih.govnumberanalytics.com

Interplay with the Production of Other Specialized Metabolites (e.g., co-regulation with sessilin)

Bacteria often produce multiple specialized metabolites, and their biosynthesis pathways can be interconnected and co-regulated. Co-regulation refers to the coordinated regulation of different genes or pathways. gov.scotcomplextrauma.orgchildmind.orgkelly-mahler.comstarr.org Research indicates that the cyclic lipopeptides orfamide and sessilin are co-regulated in the biocontrol strain Pseudomonas sp. CMR12a. scriptiebank.be This suggests a coordinated control mechanism that governs the production of both compounds, possibly in response to shared environmental signals or as part of a broader regulatory network influencing the strain's biocontrol capabilities. Understanding this co-regulation can provide insights into the ecological roles and synergistic effects of these metabolites.

Genomic and Phenotypic Variations in this compound Producers

Genomic variation among different strains of Pseudomonas can lead to variations in their ability to produce this compound and in the levels of production. bionano.comnih.govgenome.gov Genomic variation includes differences in DNA sequences, such as single nucleotide variants (SNVs), insertions, deletions, and larger structural variations. nih.govgenome.gov These variations can occur within the this compound biosynthetic gene cluster itself, affecting the enzymes involved in synthesis, or in regulatory genes that control the cluster's expression. Phenotypic variation refers to the observable characteristics or traits of an organism, which result from the interaction between its genotype and the environment. wikipedia.orgnih.gov In the context of this compound production, phenotypic variation would include differences in the presence or absence of this compound production, as well as variations in the quantity and potentially the specific structural variants of this compound produced by different strains or under different conditions. wikipedia.orgwikipedia.orgnih.gov Studies on genomic variation in other organisms, such as rice, highlight the diversity that can exist within a species' genome and its impact on various traits. nih.gov Similarly, variations in the genomes of this compound-producing Pseudomonas strains likely contribute to the observed differences in this compound production capabilities and may influence their ecological fitness and interactions.

Advanced Research Methodologies and Analytical Approaches

Genetic Manipulation and Pathway Engineering Strategies

Genetic manipulation is a fundamental tool for understanding the role of specific genes in the biosynthesis and regulation of Orfamide B. This involves altering the genetic makeup of Orfamide B-producing bacteria to observe the effects on compound production and biological activity.

Targeted Gene Deletions and Overexpression Studies

Targeted gene deletion is a common strategy to determine the necessity of a gene for Orfamide B biosynthesis or regulation. By removing a specific gene within the orfamide biosynthetic gene cluster (BGC) or regulatory pathways, researchers can assess the impact on Orfamide B production. For instance, deletion of genes within the ofaABC operon, which encodes the nonribosomal peptide synthetase (NRPS) responsible for orfamide synthesis, leads to the abolition of orfamide production. frontiersin.orgresearchgate.net

Studies involving the deletion of fragments from the ofaB and ofaC genes in Pseudomonas sp. CMR5c have demonstrated the essential role of these genes in orfamide biosynthesis. frontiersin.org Similarly, deleting regulatory genes flanking the orfamide BGC, such as luxR-type regulators, can reveal their influence on Orfamide B production levels. frontiersin.orgnih.govconicet.gov.ar

Overexpression studies, conversely, involve increasing the copy number or expression level of a specific gene. This can help to understand if a gene's product is a limiting factor in Orfamide B production or if increased expression leads to altered phenotypes. While general gene overexpression techniques are well-established elifesciences.org, specific overexpression studies directly related to Orfamide B biosynthesis genes were not prominently detailed in the search results, though the concept of restoring function in deletion mutants by introducing the wild-type gene on a plasmid serves a similar purpose to a complementation/overexpression approach. frontiersin.orgresearchgate.net

Research findings often involve comparing the phenotype of wild-type strains with that of deletion mutants. For example, deletion of orfamide biosynthesis genes in Pseudomonas sp. CMR5c resulted in a loss of swarming motility, a phenotype that could be restored by adding exogenous Orfamide B. frontiersin.org

Promoter-Reporter Fusions for Expression Analysis

Promoter-reporter fusions are valuable tools for studying the transcriptional regulation of genes involved in Orfamide B biosynthesis. This technique involves fusing the promoter region of a target gene (e.g., a gene in the ofa cluster or a regulatory gene) to a reporter gene whose expression is easily measurable (e.g., lacZ encoding β-galactosidase or luxCDABE encoding luciferase). mdpi.comvectorbuilder.comwikipedia.org The activity of the reporter gene then serves as an indirect measure of the activity of the fused promoter, indicating when, where, and under what conditions the target gene is expressed. wikipedia.org

Studies have utilized lux-reporter fusions to assess the transcriptional activity of the ofaABC promoter. researchgate.net For example, fusing the ofaA promoter to the luxCDABE operon allowed researchers to demonstrate that the expression of the orfamide biosynthesis operon is regulated by LuxR-type transcriptional regulators. researchgate.net Changes in luciferase activity in different genetic backgrounds or under varying environmental conditions can provide insights into the regulatory networks controlling Orfamide B production. conicet.gov.arresearchgate.net

An example of data obtained from such studies could be presented in a table showing reporter gene activity (e.g., β-galactosidase or luciferase units) in wild-type and mutant strains, or under different growth conditions.

| Strain/Condition | Promoter Fused | Reporter Gene | Reporter Activity (Units) |

| Wild Type | PofaA | luxCDABE | High |

| ΔluxR mutant | PofaA | luxCDABE | Reduced |

| Wild Type + Inducer | Pregulatory gene | lacZ | Increased |

| Wild Type + Repressor | Pregulatory gene | lacZ | Decreased |

High-Resolution Spectroscopic and Chromatographic Characterization

Precise characterization of Orfamide B and its variants relies heavily on high-resolution spectroscopic and chromatographic techniques. These methods are crucial for determining the compound's structure, purity, and presence in complex biological mixtures.

Mass Spectrometry (MS), particularly coupled with liquid chromatography (LC-MS), is indispensable for determining the molecular weight and elemental composition of Orfamide B. nih.govacs.orgnih.govrhizoclip.be High-resolution MS provides accurate mass measurements, which can be used to confirm the molecular formula. acs.orgnih.gov Tandem MS (MS/MS) provides fragmentation patterns that offer insights into the amino acid sequence and the structure of the lipid tail. researchgate.netacs.orgnih.govrhizoclip.be LC-MS is routinely used to detect and quantify Orfamide B in bacterial cultures and other samples. frontiersin.orgtoku-e.comnih.gov Extracted-ion chromatograms (XIC) from LC-HRMS/MS are used to specifically detect Orfamide B based on its accurate mass and fragmentation pattern. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is vital for elucidating the detailed three-dimensional structure and confirming the planar structure of Orfamide B. frontiersin.orgnih.govacs.orgnih.govrhizoclip.bebiorxiv.orgkuleuven.beuic.edu Both one-dimensional (1D) and two-dimensional (2D) NMR experiments (such as COSY, TOCSY, HSQC, and HMBC) are used to assign resonances to specific atoms and establish connectivity within the molecule. acs.orgnih.gov NMR fingerprint matching has also been established as a method to assess the planar structure and stereochemistry of cyclic lipopeptides like orfamides by comparing spectra to known references. rhizoclip.bebiorxiv.orgkuleuven.be

High-Performance Liquid Chromatography (HPLC) is used for the purification and analysis of Orfamide B. nih.govtoku-e.comuic.edu Chiral HPLC analysis of hydrolyzed and reduced lipid tails can be used to determine the absolute configuration of the fatty acid moiety. nih.govuic.edu Similarly, chiral gas chromatography (GC) coupled with MS can be used to determine the stereochemistry of the amino acid residues after hydrolysis. rhizoclip.bekuleuven.be

These techniques, often used in combination, provide a comprehensive picture of the chemical identity and structural features of Orfamide B.

Integrated Omics Technologies (e.g., genomics, transcriptomics, proteomics, metabolomics) for Systems-Level Understanding

Integrated omics technologies provide a holistic view of the biological systems producing Orfamide B, allowing researchers to understand the complex interplay between genes, transcripts, proteins, and metabolites. scielo.org.mxproteobiojournal.commdpi.comnih.govisaaa.org

Genomics involves the study of the entire genetic material of an organism. scielo.org.mxproteobiojournal.commdpi.comisaaa.org Genome sequencing of Pseudomonas strains has been crucial in identifying the orfamide BGC (ofaABC genes and flanking regulatory genes). frontiersin.orgresearchgate.netnih.govmdpi.comnih.govsecondarymetabolites.org Comparative genomics, which compares the genomes of different strains, helps in understanding the diversity of orfamide BGCs and predicting potential orfamide producers. frontiersin.orgnih.govbiorxiv.orgmdpi.com The availability of genomic sequences in public databases like GenBank and MIBiG (Minimum Information about a Biosynthetic Gene cluster) is fundamental for these analyses. frontiersin.orgsecondarymetabolites.orgsecondarymetabolites.org

Transcriptomics focuses on the study of the complete set of RNA transcripts in a cell under specific conditions. scielo.org.mxproteobiojournal.commdpi.comisaaa.org By analyzing transcriptomic data, researchers can determine which genes in the orfamide BGC and regulatory pathways are actively being transcribed and how their expression levels change in response to environmental stimuli or genetic modifications. Techniques like RT-PCR are used to analyze the transcription of specific genes within the orfamide BGC. researchgate.net

Proteomics involves the large-scale study of proteins, including their abundance, modifications, and interactions. scielo.org.mxproteobiojournal.commdpi.comisaaa.org While not explicitly detailed for Orfamide B biosynthesis in the provided snippets, proteomic studies could potentially identify the enzymes involved in Orfamide B biosynthesis (the NRPS proteins and modifying enzymes) and regulatory proteins.

Metabolomics is the study of the complete set of small molecule metabolites in a biological sample. scielo.org.mxproteobiojournal.commdpi.comisaaa.org Metabolomic analysis is essential for detecting and quantifying Orfamide B and other related lipopeptides produced by a strain. nih.govnih.gov LC-MS is a key technology used in metabolomics for the analysis of lipopeptides. nih.gov Combining metabolomics with genome mining allows for the correlation of detected metabolites with predicted BGCs, aiding in the discovery of new orfamide variants. nih.gov

Integrated omics approaches, such as combining genomics and metabolomics (genomisotopic approach), have been successfully used to link orphan BGCs to their metabolic products, leading to the discovery of orfamides. mdpi.comrhizoclip.betoku-e.com

Computational Biology and Bioinformatics in BGC Discovery and Functional Prediction

Computational biology and bioinformatics play a critical role in the discovery and characterization of Orfamide B and its related BGCs. These tools enable the analysis of large genomic datasets and the prediction of gene function and metabolic pathways.

Genome mining tools, such as antiSMASH and NRPSpredictor2, are used to identify potential BGCs within bacterial genomes based on the presence of genes encoding key biosynthetic enzymes like NRPSs. frontiersin.orgbiorxiv.orgnih.govrevista-agroproductividad.org These tools can predict the type of compound produced and, in some cases, the likely amino acid sequence based on the specificity of adenylation domains within the NRPS genes. acs.orgnih.govbiorxiv.org

Bioinformatic analysis is used to compare orfamide BGCs from different Pseudomonas strains, revealing similarities and differences in gene content and organization. frontiersin.orgnih.govnih.govbiorxiv.org Phylogenetic analysis of conserved genes within the BGC or housekeeping genes can help understand the evolutionary relationships between orfamide-producing strains. frontiersin.orgnih.gov

Computational tools can also be used to predict the structure of metabolites based on BGC information and to match these predictions with experimental data from techniques like MS/MS (e.g., using tools like GNPS). acs.orgnih.govnih.gov This in silico analysis complements experimental approaches in identifying and characterizing orfamides.

Advanced Microscopy Techniques for Cellular and Morphological Impact Assessment

Advanced microscopy techniques are employed to visualize the cellular and morphological effects of Orfamide B on target organisms, as well as to study the producing bacteria.

Light microscopy, including bright-field and differential interference contrast (DIC) microscopy, can be used to observe the impact of Orfamide B on the morphology and motility of sensitive organisms, such as the lysis and deflagellation of oomycete zoospores and algal cells. frontiersin.orgnih.govresearchgate.netresearchgate.netfrontiersin.org Researchers have used microscopy to record the time it takes for Orfamide B to induce lysis in zoospores. frontiersin.orgnih.gov

Fluorescence microscopy can be used in conjunction with reporter genes (e.g., fluorescent proteins) to visualize gene expression or protein localization in Orfamide B-producing bacteria. While not specifically detailed for Orfamide B biosynthesis genes in the provided snippets, fluorescent reporter systems are a general tool in microbial research.

Electron microscopy (Transmission Electron Microscopy or Scanning Electron Microscopy) could potentially be used to examine the ultrastructure of cells affected by Orfamide B or to visualize the production sites of Orfamide B in bacterial cells, although specific studies using these techniques for Orfamide B were not highlighted in the search results.

Microscopy studies have provided visual evidence of the biological activities of orfamides, such as the increased hyphal branching observed in Rhizoctonia solani when exposed to Orfamide B. frontiersin.org

Emerging Perspectives and Future Research Trajectories

Deeper Elucidation of Regulatory Networks and Environmental Sensing

Understanding the regulatory mechanisms governing Orfamide B biosynthesis is crucial for optimizing its production and application. The biosynthesis of orfamides is mediated by non-ribosomal peptide synthetases (NRPS), encoded by large gene clusters. smolecule.comnih.govbohrium.com In Pseudomonas sp. CMR12a, the orfamide biosynthesis gene cluster is flanked by LuxR-type transcriptional regulators, designated ofaR1 and ofaR2. nih.gov These regulators not only control orfamide biosynthesis but also influence the production of sessilins, another class of cyclic lipopeptides produced by this strain. nih.gov

Future research should focus on unraveling the intricate details of these regulatory networks. While regulatory genes have been identified, the specific environmental signals that trigger or modulate Orfamide B production remain largely unknown. bohrium.comfrontiersin.org Investigating how factors such as nutrient availability, quorum sensing signals, and the presence of plant pathogens or other microbes influence the activity of ofaR1, ofaR2, and other potential regulators will be vital. frontiersin.orgdntb.gov.uaresearchgate.net Such studies could involve transcriptomic and proteomic analyses under various environmental conditions to identify the full suite of genes and proteins involved in the regulatory cascade. A deeper understanding of these networks could pave the way for targeted genetic or environmental manipulations to enhance Orfamide B yields in fermentation processes. smolecule.comresearchgate.net

Comprehensive Mechanistic Investigations at Atomic and Molecular Levels

While Orfamide B is known to exhibit antifungal properties and cause lysis of oomycete zoospores, the precise atomic and molecular mechanisms underlying its biological activities are not yet fully elucidated. smolecule.comfrontiersin.orgnih.govcore.ac.ukresearchgate.net Research indicates that Orfamide B can disrupt cellular membranes and inhibit spore germination in fungi. smolecule.com It has also been shown to induce lysis in oomycete zoospores, such as Pythium ultimum and Phytophthora porri. frontiersin.orgnih.govresearchgate.net

Future research should aim for comprehensive mechanistic investigations. This includes detailed studies on how Orfamide B interacts with target cell membranes. Techniques such as solid-state NMR, molecular dynamics simulations, and advanced microscopy could provide insights into how Orfamide B inserts into and disrupts lipid bilayers, potentially forming pores or altering membrane fluidity. ugent.be Identifying the specific cellular targets or pathways affected by Orfamide B within fungal and oomycete cells is also a critical area for future work. smolecule.com Furthermore, understanding the molecular basis of its interaction with microalgae, where Orfamide A (a closely related orfamide) has been shown to modulate signaling pathways leading to deflagellation, could reveal broader mechanisms of action within ecological networks. smolecule.compnas.org Currently, three-dimensional structures are not known for members of the Orfamide group, which limits the understanding of their molecular function. rhizoclip.be Determining the solution or solid-state structures of Orfamide B and its analogs is essential for structure-activity relationship studies and mechanistic insights. ugent.be

Exploration of Structural Analogs for Enhanced Biological Efficacy

Orfamide B is part of a family of structurally related cyclic lipopeptides, including Orfamide A, C, D, E, F, G, H, J, K, L, M, and N, which differ primarily in their amino acid sequence or the length and saturation of their fatty acid tail. frontiersin.orgrhizoclip.berhizoclip.beacs.orgnih.govrhizoclip.be Orfamide A and Orfamide B, for instance, differ by a single amino acid substitution. frontiersin.orgnih.gov Orfamide B and Orfamide G share the same amino acid sequence but vary in the length of the fatty acid chain. frontiersin.orgnih.gov These structural variations can influence biological activity. frontiersin.orgnih.govnih.gov

Future research should systematically explore the structure-activity relationships within the orfamide family. This involves synthesizing or isolating various structural analogs of Orfamide B and evaluating their biological efficacy against a range of target organisms, such as plant pathogens. frontiersin.orgnih.govresearchgate.netnih.gov Studies comparing the activities of Orfamide B with other orfamides like Orfamide A and G have already shown similar efficacy against certain pathogens like Magnaporthe oryzae and Rhizoctonia solani. frontiersin.orgnih.govnih.gov Exploring modifications to the peptide ring or the fatty acid tail could lead to the discovery or design of novel orfamide analogs with enhanced potency, broader spectrum of activity, or improved stability for practical applications. rhizoclip.be High-resolution mass spectrometry and NMR spectroscopy are valuable tools for characterizing the structures of these analogs. frontiersin.orgacs.orgnih.gov

Broader Ecological Role Delineation within Complex Microbial Ecosystems

Orfamide B is produced by Pseudomonas strains commonly found in the rhizosphere, the soil region influenced by plant roots. smolecule.comfrontiersin.orgnih.govnih.gov Within this complex environment, Pseudomonas species engage in intricate interactions with plants, plant pathogens, and other microorganisms. frontiersin.orgnih.govdntb.gov.uanih.gov Orfamides are known to contribute to bacterial surface motility, such as swarming, and exhibit biosurfactant properties, which can influence colonization of plant roots and fungal tissues. smolecule.comfrontiersin.orgnih.govcore.ac.ukfrontiersin.org Orfamide B has been shown to work synergistically with other secondary metabolites like phenazine (B1670421) antibiotics and sessilin-type cyclic lipopeptides in the biocontrol of root rot caused by R. solani. nih.govcore.ac.ukmdpi.com

Future research should focus on delineating the broader ecological roles of Orfamide B within these complex microbial ecosystems. This includes investigating its function in mediating interactions between producing Pseudomonas strains and other members of the soil and plant microbiome. dntb.gov.uaresearchgate.netnih.gov How does Orfamide B influence the structure and function of microbial communities in the rhizosphere? Does it act as a signaling molecule, a competitive weapon, or both? smolecule.comdntb.gov.uaresearchgate.net Studies using gnotobiotic systems or synthetic microbial communities could help to isolate the specific effects of Orfamide B on microbial interactions. nih.gov Furthermore, exploring the potential for other microbes to degrade or inactivate Orfamide B, as has been observed for Orfamide A, is important for understanding its persistence and efficacy in the environment. nih.gov

Novel Applications in Microbial Ecology and Agricultural Biotechnology

The biological activities and biosurfactant properties of Orfamide B suggest potential for novel applications. Its antifungal and oomyceticidal activities make it a promising candidate for development as a biopesticide for sustainable agriculture, offering an alternative to chemical pesticides. smolecule.comfrontiersin.orgnih.govcore.ac.ukresearchgate.netmdpi.com Orfamide B's ability to inhibit plant pathogens like Rhizoctonia solani and Magnaporthe oryzae and induce lysis in oomycete zoospores highlights its value in controlling plant diseases. smolecule.comfrontiersin.orgnih.govcore.ac.ukresearchgate.netnih.gov Its surfactant properties could also be leveraged in soil remediation or for enhancing nutrient availability in agricultural systems. smolecule.com

Q & A

Q. How should researchers navigate conflicting patent claims and academic studies on this compound derivatives?

- Methodological Answer : Cross-reference patent databases (e.g., USPTO, Espacenet) with academic literature using CAS registry numbers. Perform prior-art analyses to identify unpatented structural analogs. For disputed bioactivity claims, replicate key experiments with independent assays. Cite both patent and peer-reviewed sources to contextualize innovation gaps .科研基础-如何做好中英文参考文献03:23

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.